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Compound of Interest

Compound Name: 4-Hydroxy-6-hydrazinylpyrimidine

Cat. No.: B017036 Get Quote

Introduction: The Pyrimidine Scaffold in
Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology, forming the

core structure of nucleobases such as cytosine, thymine, and uracil. Its prevalence in nature

has made it a "privileged scaffold," a molecular framework that is frequently found in

biologically active compounds. The incorporation of a hydrazinyl group onto this scaffold, as

seen in 4-Hydroxy-6-hydrazinylpyrimidine, introduces a highly reactive and versatile

functional group. The hydrazinyl moiety serves as a potent nucleophile and a linchpin for

constructing more complex molecular architectures through reactions like hydrazone formation,

which are instrumental in developing compounds with a wide array of biological activities,

including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Core Physicochemical Properties
4-Hydroxy-6-hydrazinylpyrimidine, also known as 6-Hydrazinopyrimidin-4-ol, exists in a

tautomeric equilibrium with its pyrimidinone form. Its fundamental properties are summarized

below.
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Property Value Source(s)

Molecular Formula C₄H₆N₄O [AbacipharmTech]

Molecular Weight 126.12 g/mol [AbacipharmTech]

CAS Number 29939-37-5 [Chemsrc]

Appearance
Typically an off-white to pale

yellow solid
General Knowledge

Solubility
Sparingly soluble in water,

soluble in DMSO
General Knowledge

Synonyms
6-Hydrazinopyrimidin-4-ol, 4-

Hydrazino-6-hydroxypyrimidine
[Chemsrc]

Note: Experimental properties like melting point and exact solubility may vary based on purity

and crystalline form.

Synthesis and Purification Protocol
The synthesis of 4-Hydroxy-6-hydrazinylpyrimidine is most commonly achieved via

nucleophilic aromatic substitution on a pyrimidine ring bearing a suitable leaving group at the 6-

position, such as a halogen or a methylthio group. The following protocol describes a robust

method starting from 4-chloro-6-hydroxypyrimidine.

Causality Behind Experimental Choices
Precursor: 4-chloro-6-hydroxypyrimidine is an ideal starting material as the chloro group is

an excellent leaving group for nucleophilic aromatic substitution.

Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) serves as the source of the hydrazinyl group. It

is a strong nucleophile. An excess is often used to drive the reaction to completion and

minimize side reactions.

Solvent: A polar protic solvent like ethanol or isopropanol is typically used to facilitate the

dissolution of the reactants and the reaction progress.
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Temperature: Refluxing provides the necessary activation energy for the substitution reaction

to proceed at a practical rate.

Experimental Protocol: Synthesis via Nucleophilic
Substitution
Step 1: Reaction Setup

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

4-chloro-6-hydroxypyrimidine (1.0 eq).

Add ethanol (10 volumes, e.g., 10 mL per gram of starting material) to the flask.

Stir the suspension at room temperature to ensure it is well-dispersed.

Step 2: Reagent Addition

Slowly add hydrazine hydrate (3.0 to 5.0 eq) dropwise to the stirred suspension. The reaction

is exothermic, and a controlled addition is crucial.

After the addition is complete, fit the reflux condenser.

Step 3: Reaction and Monitoring

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this

temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile

phase (e.g., Dichloromethane:Methanol 9:1). The disappearance of the starting material spot

indicates reaction completion, typically within 4-8 hours.

Step 4: Isolation and Purification

Once the reaction is complete, cool the mixture to room temperature, then further cool in an

ice bath for 1 hour to maximize precipitation.

Collect the resulting solid precipitate by vacuum filtration.
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Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove residual

impurities and solvent.

Dry the product under vacuum to yield 4-Hydroxy-6-hydrazinylpyrimidine as a solid.

Start: 4-chloro-6-hydroxypyrimidine
 in Ethanol

Add Hydrazine Hydrate
(3-5 eq)

Heat to Reflux
(4-8 hours) Monitor by TLC

Check for
completion Cool to 0°C Vacuum Filtration Wash with Cold EtOH

& Diethyl Ether Dry Under Vacuum Product:
4-Hydroxy-6-hydrazinylpyrimidine

Key Derivatizations

4-Hydroxy-6-hydrazinylpyrimidine

Key Reactive Site: -NHNH₂
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Cyclization with β-ketoesters
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Caption: Key reaction pathways for derivatizing 4-Hydroxy-6-hydrazinylpyrimidine.

Applications in Drug Discovery and Development
The true value of 4-Hydroxy-6-hydrazinylpyrimidine is realized in its role as an intermediate

for pharmacologically active compounds. Derivatives have shown significant potential,

particularly as anticancer agents.

Precursor for Antitumor Agents
Research has demonstrated that pyrimidine-based hydrazones can exhibit potent cytotoxic

activity against various cancer cell lines. For instance, a study on 4,6-bis(hydrazone) pyrimidine

derivatives showed that these compounds possess broad-spectrum antitumor activity against

cell lines such as BGC-823 (gastric cancer) and BEL-7402 (liver cancer), with some analogues

showing higher potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU).
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[4]The mechanism often involves inducing apoptosis and interacting with cellular

macromolecules. The structural flexibility and hydrogen bonding capacity of the hydrazone

linker are crucial for binding to biological targets. [4]

Scaffold for Kinase and Enzyme Inhibitors
The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors. By using

4-Hydroxy-6-hydrazinylpyrimidine as a starting point, medicinal chemists can synthesize

libraries of compounds to screen for inhibitory activity against various enzymes implicated in

disease, such as dipeptidyl peptidase-4 (DPP-4) or various kinases. [5]

Safety, Handling, and Storage
As a laboratory chemical, 4-Hydroxy-6-hydrazinylpyrimidine and its precursors require

careful handling.

Hazard Profile: While specific toxicity data for the title compound is limited, its synthesis

involves hydrazine hydrate, which is highly toxic, corrosive, and a suspected carcinogen. [6]

[7]The final product should be handled as a potential irritant and sensitizer.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

safety glasses, and chemical-resistant gloves (e.g., nitrile). All manipulations should be

performed in a certified chemical fume hood.

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse

immediately with plenty of water. [6][8]* Storage: Store in a tightly sealed container in a cool,

dry, and well-ventilated area away from incompatible materials such as strong oxidizing

agents.

Conclusion
4-Hydroxy-6-hydrazinylpyrimidine is a high-value chemical intermediate that provides a

direct route to diverse and complex heterocyclic compounds. Its straightforward synthesis and

the versatile reactivity of the hydrazinyl group make it an indispensable tool for medicinal

chemists. The demonstrated success of its derivatives, particularly in the realm of anticancer

research, underscores its continued importance in the pipeline of modern drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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